3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride
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Overview
Description
3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and a benzyloxy group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride typically involves the following steps:
Protection of L-Glutamine: L-Glutamine is protected in an alkaline medium to obtain N-tert-butoxycarbonyl-L-glutamine.
Cyclization: The protected L-Glutamine undergoes cyclization in an anhydrous medium with N,N’-carbonyldiimidazole and 4-dimethylaminopyridine as catalysts to form N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.
Deprotection and Hydrochloride Formation: The cyclized product is deprotected in an acidic medium, followed by the addition of hydrochloric acid to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Large-scale protection and cyclization: Using industrial-grade reagents and catalysts.
Efficient deprotection and purification: Employing advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates pathways related to signal transduction, protein degradation, and cellular metabolism
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2,6-piperidinedione hydrochloride
- 3-(Benzyloxy)piperidine-2,6-dione hydrochloride
- 2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride
Uniqueness
3-Amino-1-(benzyloxy)piperidine-2,6-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C12H15ClN2O3 |
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Molecular Weight |
270.71 g/mol |
IUPAC Name |
3-amino-1-phenylmethoxypiperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C12H14N2O3.ClH/c13-10-6-7-11(15)14(12(10)16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2;1H |
InChI Key |
WKIDRRCPNVHRBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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